5-Bromo-1,3-dimethyl-2-nitrobenzene
Overview
Description
5-Bromo-1,3-dimethyl-2-nitrobenzene: is an aromatic compound characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzene ring
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-1,3-dimethyl-2-nitrobenzene are the aromatic compounds in the system . The compound interacts with these aromatic compounds through a process known as electrophilic aromatic substitution .
Mode of Action
The mode of action of this compound involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the bromination of aromatic compounds . The compound acts as an electrophile, introducing a bromine atom into the aromatic ring. This results in the formation of bromoarenes, which can undergo various reactions that involve bromine exchange .
Result of Action
The molecular and cellular effects of this compound’s action involve the modification of the aromatic compounds in the system. By introducing a bromine atom into the aromatic ring, the compound alters the chemical structure and properties of these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and stability . Additionally, the presence of other substances in the environment can also influence its action through interactions or competition for the same targets.
Biochemical Analysis
Biochemical Properties
The nitro group in 5-Bromo-1,3-dimethyl-2-nitrobenzene, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . The electrophilic substitution reactions of benzene, where the substituent is electron withdrawing (NO2), generally produces the 1,3-isomer .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of 5-Bromo-1,3-dimethyl-2-nitrobenzene typically involves multi-step synthesis, combining the above methods under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: This compound can undergo further electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group and the electron-donating methyl groups.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: Sn/HCl
Oxidation: KMnO4
Major Products Formed:
Reduction: 5-Bromo-1,3-dimethyl-2-aminobenzene
Oxidation: 5-Bromo-2-nitro-1,3-benzenedicarboxylic acid
Scientific Research Applications
Chemistry: 5-Bromo-1,3-dimethyl-2-nitrobenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules that may have potential therapeutic applications .
Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 1-Bromo-2-nitrobenzene
- 1-Bromo-4,5-dimethoxy-2-nitrobenzene
- 2-Nitro-1,3-dimethylbenzene
Uniqueness: 5-Bromo-1,3-dimethyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns. The presence of both electron-donating (methyl) and electron-withdrawing (nitro and bromine) groups creates a balance that influences its behavior in various chemical reactions .
Properties
IUPAC Name |
5-bromo-1,3-dimethyl-2-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBIBDKTQQOFAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474754 | |
Record name | 5-bromo-1,3-dimethyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76435-22-8 | |
Record name | 5-bromo-1,3-dimethyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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